molecular formula C22H18N4O2S B307650 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307650
M. Wt: 402.5 g/mol
InChI Key: ZXHNZTIHWIJZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit their growth and proliferation. It has also been shown to have antibacterial and antifungal properties, and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its unique chemical structure and properties, as well as its potential as a novel anticancer agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action and potential side effects, as well as its potential as a neuroprotective agent and in the treatment of other diseases. Additionally, further studies on its pharmacokinetics and pharmacodynamics may help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-furylamine, 4-methylbenzyl chloride, and thioacetic acid in the presence of a base and a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has shown potential in scientific research applications due to its unique chemical structure and properties. It has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties. It has also been studied for its potential as a neuroprotective agent.

properties

Product Name

6-(2-Furyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

6-(furan-2-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H18N4O2S/c1-14-8-10-15(11-9-14)13-29-22-24-21-19(25-26-22)16-5-2-3-6-17(16)23-20(28-21)18-7-4-12-27-18/h2-12,20,23H,13H2,1H3

InChI Key

ZXHNZTIHWIJZJZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CO5)N=N2

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=CO5)N=N2

Origin of Product

United States

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